8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
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Description
“8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride” is a chemical compound with the CAS Number: 191608-19-2. It has a molecular weight of 220.1 and its IUPAC name is 8-chloro-3,4-dihydro-2H-chromen-4-ylamine hydrochloride . The compound is typically stored at room temperature, in a dry and cool environment .
Molecular Structure Analysis
The InChI code for the compound is 1S/C9H10ClNO.ClH/c10-7-3-1-2-6-8(11)4-5-12-9(6)7;/h1-3,8H,4-5,11H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 220.1 . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.Scientific Research Applications
Chemical Reactions and Derivatives
- Chemical Reactivity : This compound shows reactivity under various conditions, forming derivatives with potential applications. For example, primary amines react with 4-dicyanomethylene-2-phenyl-4H-1-benzopyran under mild conditions, leading to specific pyridine and pyridone derivatives (Reynolds, Vanallan, & Petropoulos, 1970).
- Synthesis of Novel Compounds : The compound serves as a precursor in the synthesis of new compounds with potential medicinal properties, as seen in the preparation of various 5H-[1]benzopyrano[3,4-c]pyridin derivatives (Allan & Reynolds, 1971).
Potential Medical Applications
- Antimicrobial and Anticoccidial Activity : Derivatives of 8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride have shown antimicrobial and anticoccidial activities, which could be explored for developing new medications (Georgiadis, 1976).
- Neuroprotective Agent for Ischemia-Reperfusion Damage : A derivative, KR-31543, has been identified as a neuroprotective agent for ischemia-reperfusion damage, indicating potential for therapeutic use in neurological conditions (Kim et al., 2002).
Synthesis and Chemical Properties
- Synthesis of Intermediates : The compound is used in the synthesis of important intermediates like PD128907, indicating its role in complex chemical processes (Jin, 2006).
- Formation of Diverse Chemical Structures : Through various chemical reactions, such as cycloadditions, this compound can form a wide range of structurally diverse molecules, expanding its utility in chemical synthesis (Mosti, Schenone, & Menozzi, 1980).
Properties
IUPAC Name |
8-chloro-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO.ClH/c10-7-3-1-2-6-8(11)4-5-12-9(6)7;/h1-3,8H,4-5,11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLLHMUHNIPMNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC=C2Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191608-19-2 |
Source
|
Record name | 2H-1-Benzopyran-4-amine, 8-chloro-3,4-dihydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=191608-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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